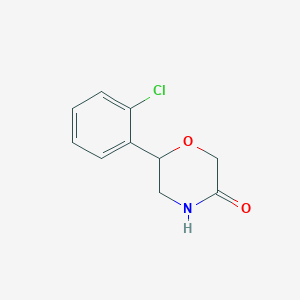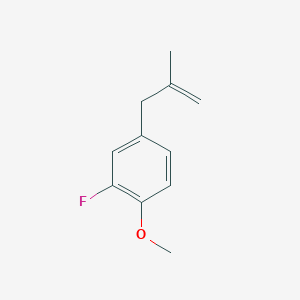
2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid
概要
説明
Compounds like “2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid” belong to a class of organic compounds known as pyrroles, which are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest in organic chemistry. Various methods have been developed, including the condensation of glyoxal, ammonia, and acetaldehyde, a process known as the Radziszewski reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of similar compounds like 2-methylhexane has been determined .Chemical Reactions Analysis
Pyrrole compounds can undergo a variety of chemical reactions. For example, they can be protodeboronated using a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the properties of similar compounds like 2-methylhexane have been reported .作用機序
The mechanism of action of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid involves the generation of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. The generation of ROS by this compound can lead to oxidative stress, which has been implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cellular damage and death. This compound has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid has several advantages and limitations for lab experiments. Its ability to induce oxidative stress makes it a valuable tool for studying the effects of oxidative stress on different physiological processes. However, the generation of ROS by this compound can also lead to cellular damage and death, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid. One area of research is the development of new compounds that can mimic the effects of this compound without inducing cellular damage. Another area of research is the investigation of the role of oxidative stress in different diseases and the potential therapeutic applications of compounds that can modulate oxidative stress. Additionally, the development of new methods for the synthesis and purification of this compound may lead to more efficient and cost-effective production of the compound.
科学的研究の応用
2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been found to have various biological properties that make it a valuable tool for studying different physiological processes. This compound has been used to investigate the role of oxidative stress in neurodegenerative diseases such as Parkinson's disease. It has also been used to study the effects of oxidative stress on the cardiovascular system.
Safety and Hazards
特性
IUPAC Name |
2-methyl-1-(2-methylsulfanylethyl)-5-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-13(15(17)18)10-14(16(11)8-9-19-2)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMIMMZBNCPQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1CCSC)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




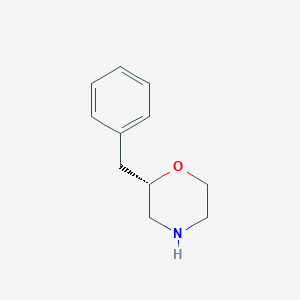
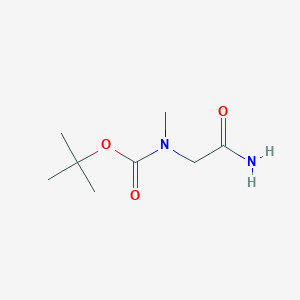

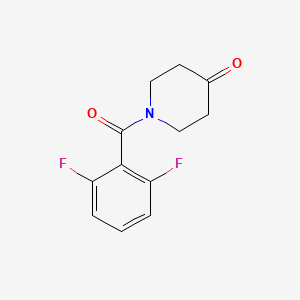
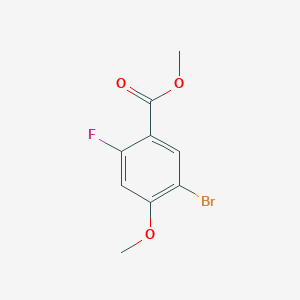


![trans-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3043901.png)

![3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3043904.png)
